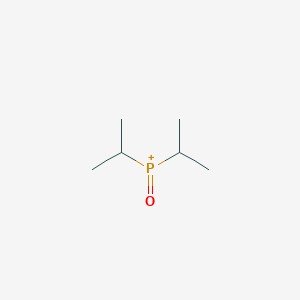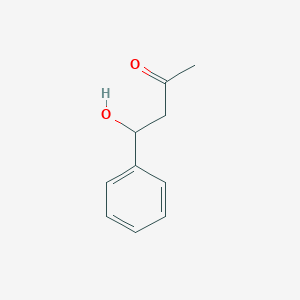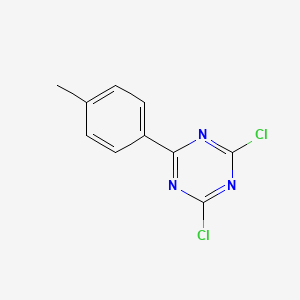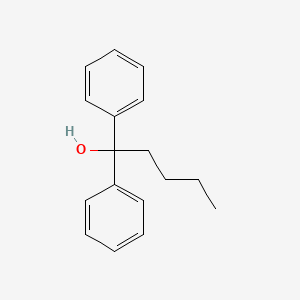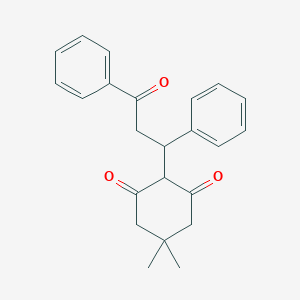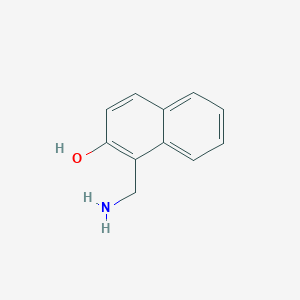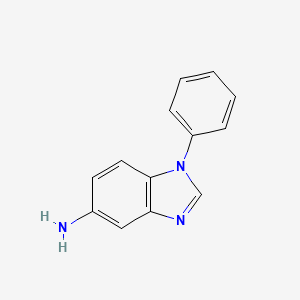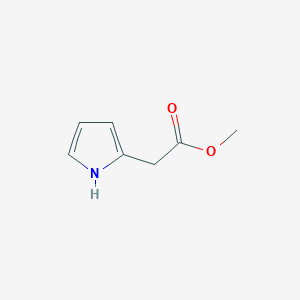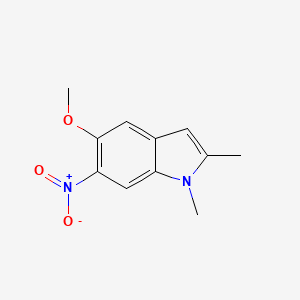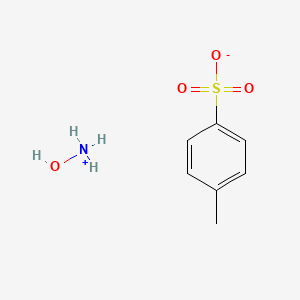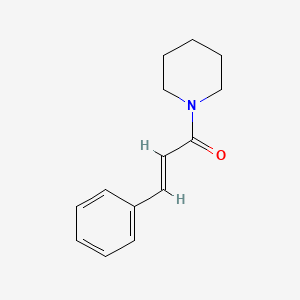
1-Cinnamoylpiperidine
Übersicht
Beschreibung
1-Cinnamoylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and potential applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. In
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
- Synthesis and Antimalarial Activity : 1, 4-Aminopiperidine derived cinnamic acids, including 1-Cinnamoylpiperidine analogs, have been synthesized and tested for antimalarial activity. They demonstrated excellent activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Seck et al., 2005).
Anticancer Agents
- Cinnamic Acid Derivatives in Cancer Research : Cinnamic acid derivatives, including 1-Cinnamoylpiperidine, have gained attention in medicinal research as potential anticancer agents. These compounds have been explored for their synthesis and biological evaluation in anticancer research (De et al., 2011).
Pharmaceutical Synthesis
- Analytical Monitoring in Drug Synthesis : 1-Cinnamoylpiperidine has been used in the synthesis of cinnarizine, a vasodilator with antihistamine activity. Gas chromatography techniques have been applied for the qualitative and quantitative analysis of this process (Sarycheva & Vedernikova, 1999).
Antibacterial and Cytotoxic Activities
- Biological Activities in Welsh Onion Extracts : Cinnamic acids isolated from Allium fistulosum, including derivatives similar to 1-Cinnamoylpiperidine, have shown antibacterial and cytotoxic properties. This research highlights the potential use of these compounds in developing new antibacterial and cancer treatments (Zolfaghari et al., 2020).
Antioxidant Properties
- Antioxidative Compounds from Deep Sea Fungi : N-cinnamoyl tripeptide, related to 1-Cinnamoylpiperidine, has been found to have potent antioxidative properties. This compound was isolated from the fungus Penicillium brevicompactum and shown to scavenge reactive oxygen species effectively (Matsuo et al., 2019).
Biocatalysis
- Biocatalytic Synthesis Applications : A novel esterase from the ruminal bacterium Butyrivibrio fibrisolvens E14, which can hydrolyze cinnamoyl esters, has been identified. This enzyme could potentially be used in biocatalytic processes involving compounds like 1-Cinnamoylpiperidine (Dalrymple et al., 1996).
Pharmaceutical Applications
- PAR1 Antagonists Synthesis : Compounds incorporating a cinnamoylpiperidine motif, like 1-Cinnamoylpiperidine, have been identified as potent PAR1 antagonists. They show promising antithrombotic activity in vivo, suggesting potential applications in treating inflammatory diseases (Planty et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXUMZPTHELAO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346757 | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5422-81-1 | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cinnamoylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



